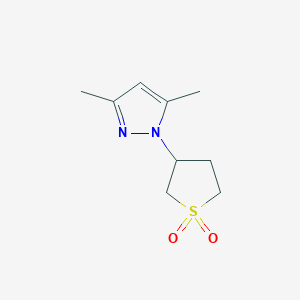
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione, also known as 3-DMAPT, is a small molecule compound with a variety of potential applications in scientific research. It has been studied for its potential use in a range of biochemical and physiological processes, and is being investigated for its potential therapeutic effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds with pyrazole groups, such as "3,5-dimethyl-1H-pyrazol-1-yl" derivatives, are synthesized through various chemical reactions, including condensation and 1,3-dipolar cycloadditions. These processes yield compounds with interesting biological activities and properties suitable for further chemical modifications (Asiri & Khan, 2011), (Zaki, Sayed, & Elroby, 2016). These syntheses often involve the reaction of pyrazole derivatives with other chemical entities, leading to a wide range of compounds with varied chemical structures and properties.
Biological Activities
Pyrazole derivatives exhibit a range of biological activities, making them subjects of interest in the development of pharmaceuticals and agrochemicals. For instance, some pyrazole derivatives have been found to show antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016). These properties are often investigated through the synthesis of novel compounds and subsequent evaluation of their biological activities against various bacterial and fungal strains.
Material Science and Organic Synthesis
In material science and organic synthesis, pyrazole derivatives are utilized for their unique chemical properties. They serve as ligands in the synthesis of metal complexes, which are explored for their catalytic, optical, and electronic properties. The ability of these compounds to act as ligands is due to the nitrogen atoms in the pyrazole ring, which can coordinate to metal ions, forming complexes with interesting structural and functional properties (Cui, Cao, & Tang, 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been shown to exhibit antiviral and antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .
Mode of Action
It is suggested that the antitumoral activity of similar compounds is due to the inhibition of tubulin polymerization . This implies that the compound may interact with its targets, leading to changes in the normal functioning of the cells.
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may affect cell division and growth, which are critical processes in the development and progression of tumors .
Result of Action
The result of the compound’s action is likely to be the inhibition of cell division and growth due to the disruption of tubulin polymerization . This can lead to the suppression of tumor growth and potentially contribute to the treatment of cancer.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7-5-8(2)11(10-7)9-3-4-14(12,13)6-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGSZJAQQJYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

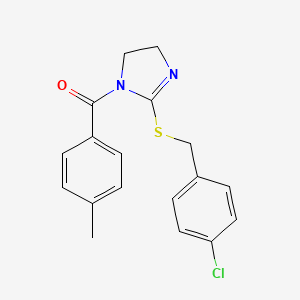
![(E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814798.png)
![2-[(4-Methylbenzyl)thio]acetohydrazide](/img/structure/B2814799.png)


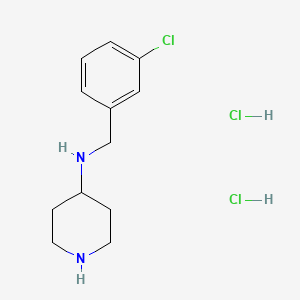
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)
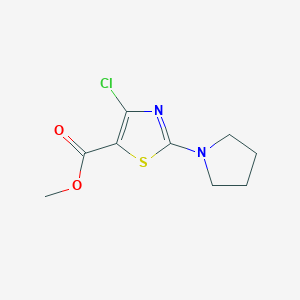

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)
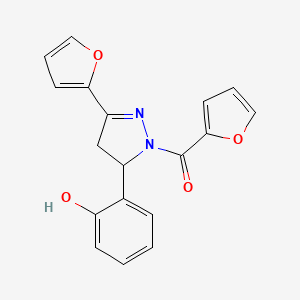
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)

![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)